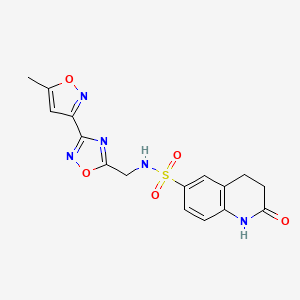

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a complex organic molecule with multiple functional groups including isoxazole, oxadiazole, and sulfonamide . It’s likely that this compound could have interesting chemical and biological properties due to the presence of these functional groups .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as N1, N3 -bis (5-methylisoxazol-3-yl)malonamide have been synthesized and characterized . The synthesis of similar compounds often involves reactions between appropriate precursors under controlled conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Related compounds such as N1, N3 -bis (5-methylisoxazol-3-yl)malonamide have been analyzed for their supramolecular structure .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. Related compounds have been explored through various chemical oxidation processes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of different functional groups could affect its solubility, stability, and reactivity.Applications De Recherche Scientifique

Sulfonamide Hybrid Compounds

Sulfonamides, including N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide, represent a crucial class of compounds with diverse pharmacological properties. Recent advances have focused on designing and developing two-component sulfonamide hybrids, incorporating structures such as quinoline and isoquinoline, which demonstrate significant biological activities. These activities span across antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain effects (Ghomashi et al., 2022).

Carbonic Anhydrase Inhibition

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is part of the sulfonamide class that has shown potent inhibitory effects against various carbonic anhydrase isoforms. This inhibition is crucial for exploring therapeutic potentials in conditions like glaucoma. The specific interactions with the enzyme isoforms reflect the compound's potential in targeted therapies (Bozdağ et al., 2015).

Antibacterial Transformation and Environmental Impact

Studies on sulfamethoxazole, a similar sulfonamide, have revealed insights into the environmental persistence and transformation of these compounds. Chlorination processes significantly impact the fate of sulfonamides in water treatments, highlighting the need for understanding the chemical stability and transformation pathways of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide in similar contexts (Dodd & Huang, 2004).

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition

The compound's structural class has been evaluated for inhibiting PNMT, an enzyme involved in the biosynthesis of epinephrine from norepinephrine. This inhibition indicates the compound's potential use in managing conditions related to catecholamine biosynthesis, offering a pathway for therapeutic interventions in stress-related disorders (Grunewald et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O5S/c1-9-6-13(20-25-9)16-19-15(26-21-16)8-17-27(23,24)11-3-4-12-10(7-11)2-5-14(22)18-12/h3-4,6-7,17H,2,5,8H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORCDPVVVAIGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)NC(=O)CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2774977.png)

![Ethyl 4-[4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2774979.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2774986.png)

![5-(4-Methylbenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2774987.png)

![2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2774990.png)

![N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2774991.png)